
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-methoxybenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-methoxybenzyl)acetamide, commonly known as DMAT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various research fields. DMAT is a thiazole derivative that has been synthesized using a multi-step process involving various chemical reactions. The compound has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
科学的研究の応用
DMAT has been studied for its potential applications in various research fields such as cancer research, neurobiology, and infectious diseases. In cancer research, DMAT has been shown to inhibit the growth of cancer cells by targeting heat shock protein 90 (Hsp90), a protein that is essential for the survival of cancer cells. In neurobiology, DMAT has been studied for its potential to modulate the activity of ion channels, which are essential for the proper functioning of the nervous system. In infectious diseases, DMAT has been shown to inhibit the replication of viruses such as dengue virus and hepatitis C virus.
作用機序
DMAT exerts its effects by binding to Hsp90, a protein that is involved in the folding and stabilization of other proteins. By inhibiting the activity of Hsp90, DMAT leads to the destabilization and degradation of client proteins that are essential for the survival of cancer cells. In addition, DMAT has been shown to modulate the activity of ion channels by binding to specific sites on the channel proteins.
Biochemical and Physiological Effects:
DMAT has been shown to have a range of biochemical and physiological effects. In cancer cells, DMAT has been shown to induce apoptosis, or programmed cell death, by activating the caspase pathway. In addition, DMAT has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells. In neurobiology, DMAT has been shown to modulate the activity of ion channels, which are essential for the proper functioning of the nervous system.
実験室実験の利点と制限
DMAT has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized using a multi-step process. In addition, DMAT has been shown to have high affinity and specificity for its target proteins, which makes it a valuable tool for studying protein-protein interactions. However, DMAT also has some limitations for laboratory experiments. It is a relatively new compound that has not been extensively studied, and its effects on non-target proteins and cellular pathways are not well understood.
将来の方向性
There are several future directions for research on DMAT. One area of research is the development of analogs of DMAT that have improved pharmacological properties and specificity for target proteins. Another area of research is the study of DMAT in combination with other drugs for the treatment of cancer and other diseases. Finally, the potential applications of DMAT in other research fields such as neuroscience and infectious diseases should be explored further.
合成法
The synthesis of DMAT involves a multi-step process that starts with the reaction of 3,5-dimethoxybenzyl chloride with thiourea to form 2-(3,5-dimethoxybenzyl)thiothiourea. This compound is then reacted with 2-bromo-4-chlorothiazole to form 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)thiourea. Finally, this compound is reacted with 4-methoxybenzyl chloride and acetic anhydride to form DMAT.
特性
IUPAC Name |
2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S2/c1-26-18-6-4-15(5-7-18)12-23-21(25)10-17-14-30-22(24-17)29-13-16-8-19(27-2)11-20(9-16)28-3/h4-9,11,14H,10,12-13H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNDJOHWXFZUEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)SCC3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-fluorobenzyl)-1-[(3-methylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2985557.png)
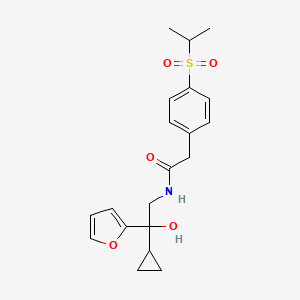
![N-(3,5-dimethylphenyl)-1-[(2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2985560.png)
![N-(4-fluorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2985561.png)
![{[2-(4-Fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetic acid](/img/structure/B2985562.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2985563.png)
![N-[3-(Difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2985564.png)
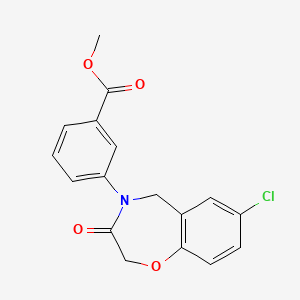
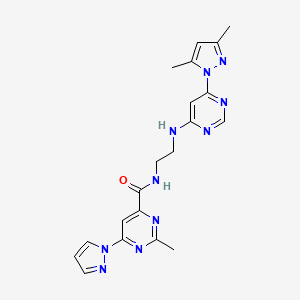

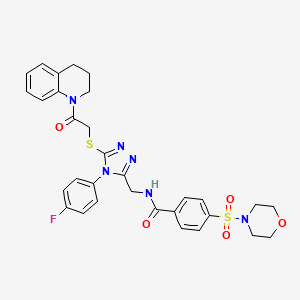
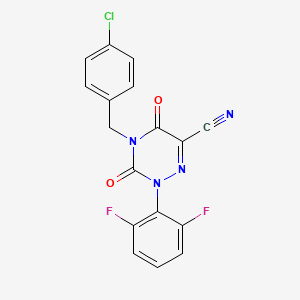
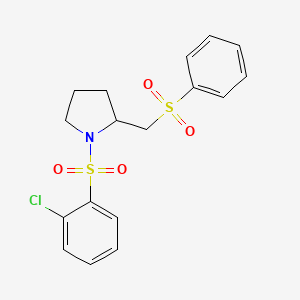
![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]propanamide](/img/structure/B2985580.png)